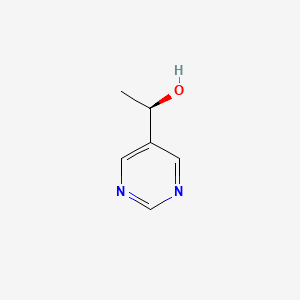

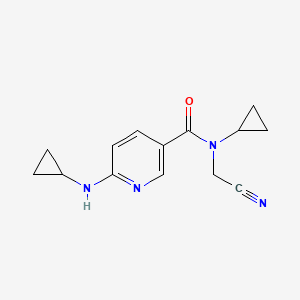

![molecular formula C21H25N5O2 B2928264 8-(4-butylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896299-91-5](/img/structure/B2928264.png)

8-(4-butylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2,6-Bis[4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl]-9-dodecyl-9H-purine” has been prepared via a Cu (I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition reaction between 2,6-diazido-9-dodecyl-9H-purine and 4-n-butyl(phenylacetylene) in a 29% yield .

Synthesis Analysis

The target product was obtained in three steps from 2,6-dichloropurine . Firstly, the Mitsunobu reaction between 2,6-dichloropurine and dodecanol was used for the synthesis of 2,6-dichloro-9-dodecyl-9H-purine . Next, chloro substituents were exchanged with azides in a nucleophilic aromatic substitution reaction yielding compound 2 in a 32% yield over two steps . Then, 2,6-diazido-9-dodecyl-9H-purine 2 was used in a CuAAC reaction with 4-n-butyl(phenylacetylene) .Molecular Structure Analysis

The obtained compound was fully characterized by NMR, IR and HRMS .科学研究应用

Anticancer Therapy

Purine derivatives have been studied for their potential use in anticancer therapy . They can act as inhibitors of certain enzymes that are overactive in cancer cells, or they can be incorporated into DNA or RNA, leading to chain termination during replication . The specific structure of “8-(4-butylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” could be explored for its affinity towards cancer cell-specific enzymes or receptors.

Antiviral Agents

These compounds can also serve as antiviral agents . They may interfere with viral replication by mimicking the structure of nucleotides, thus inhibiting viral DNA or RNA polymerases . Research could investigate how this compound interacts with the enzymes of various viruses, potentially leading to new treatments for viral infections.

Adenosine Receptor Agonists/Antagonists

Adenosine receptors play a significant role in cardiovascular, neurological, and immune system functions. Purine derivatives can act as agonists or antagonists to these receptors, influencing physiological processes . The compound could be studied for its effects on adenosine receptor-mediated pathways.

Development of Diagnostic Tools

The unique structure of purine derivatives makes them suitable for the development of diagnostic tools . They can be tagged with radioactive isotopes or fluorescent markers and used in imaging techniques to diagnose diseases . The compound’s potential for binding to specific biological targets could be harnessed in diagnostic assays.

Chemical Biology Probes

In chemical biology, purine derivatives can be used as probes to study biological systems. They can help in understanding enzyme mechanisms, protein interactions, and signal transduction pathways . The compound’s reactivity and binding properties could provide insights into cellular processes.

Synthetic Chemistry

Purine derivatives are valuable in synthetic chemistry for constructing complex molecules. They can serve as building blocks or intermediates in the synthesis of pharmaceuticals and other biologically active molecules . The reactivity of functional groups in “8-(4-butylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” could be exploited in synthetic routes.

Neuropharmacology

Given the importance of purines in neurotransmission, this compound could be researched in the field of neuropharmacology . It may modulate neurotransmitter release or reuptake, affecting neural communication and potentially treating neurological disorders .

Immunomodulation

Lastly, purine derivatives can have immunomodulatory effects . They may influence the activity of immune cells, cytokine production, and inflammatory responses . This compound’s effect on immune system regulation could be a valuable area of research.

未来方向

The development of novel purine derivatives is very in demand . In 2013, a method for the synthesis of 2,6-bis(triazolyl)purine nucleosides, which contained ribose, arabinopyranose and arabinofuranose as sugar moieties was developed . These 2,6-bis(triazolyl)purine nucleosides participate in aromatic nucleophilic reactions with different N- and S-nucleophiles and that the triazolyl ring in purine C6 positions acts as a good leaving group . This information could be used to synthesize 2,6-bis(triazolyl)purine derivatives with different alkyl groups in the N9 position of purine .

属性

IUPAC Name |

6-(4-butylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-5-7-8-15-9-11-16(12-10-15)26-14(3)13-25-17-18(22-20(25)26)23(4)21(28)24(6-2)19(17)27/h9-13H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBPYLPRHSGQKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

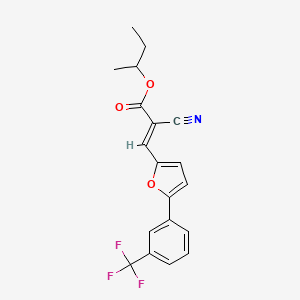

![2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide](/img/structure/B2928183.png)

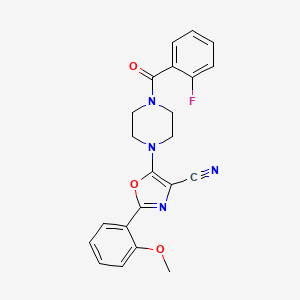

![2-(2-(4-Fluorophenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2928186.png)

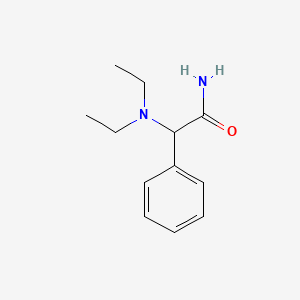

![N-[5-(2-amino-4-pyrimidinyl)-4-methyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)amine](/img/structure/B2928188.png)

![1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B2928190.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2928194.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide](/img/structure/B2928198.png)